Nitraminoacetic acid

Description

Contextualization within Nitro Compounds and Nitramines Research

Nitraminoacetic acid, also known as N-nitroglycine (NNG), belongs to the broad class of nitro compounds, which are characterized by the presence of a nitro group (-NO2). nih.govosti.gov More specifically, it is classified as a nitramine, where the nitro group is attached to a nitrogen atom. nih.gov The study of nitro compounds and nitramines is a vast and active field, largely driven by their application as energetic materials, such as explosives and propellants. odu.edunih.govrsc.orgmdpi.comresearchgate.netrsc.org Well-known synthetic nitramines like RDX and HMX are powerful explosives, and research in this area often focuses on synthesizing new compounds with improved performance and reduced sensitivity. rsc.orgmdpi.comresearchgate.net

This compound, however, presents a unique case as it is a naturally occurring nitramine, a relatively rare phenomenon. nih.govosti.gov While over 200 nitro compounds have been identified from natural sources, the discovery of natural N-nitrated compounds is far less common. nih.govosti.gov This positions this compound as a key subject for understanding the biosynthesis and biodegradation of this class of compounds. nih.govosti.gov Its structural similarity to synthetic energetic materials like nitroguanidine (B56551) and dinitrourea also makes it a molecule of interest for comparative studies. nih.gov

Historical Perspectives on this compound Discovery and Early Investigations

This compound was first discovered in 1968, produced by the soil bacterium Streptomyces noursei 8054-MC3. nih.govjst.go.jpat.uanih.gov This discovery was significant as it represented the first reported natural nitramine. nih.gov Early investigations focused on its isolation, purification, and characterization. jst.go.jpat.ua It was extracted from culture filtrates using butanol and purified by chromatography, yielding colorless needles upon recrystallization. jst.go.jpat.ua

The producing organism, Streptomyces noursei 8054-MC3, was isolated from a soil sample on the Tokyo University campus. at.ua Initial studies also explored its biological activity, noting its partial inhibition of some gram-negative bacteria, including Escherichia coli, and its toxicity to plants and mice. nih.govat.ua These early reports also included details on its physicochemical properties, such as its melting point of 106°C, and spectroscopic data from n.m.r., infrared, and ultraviolet analyses. jst.go.jpat.uanii.ac.jp Although it had been chemically synthesized prior to its discovery in nature, its biological properties were previously unknown. at.ua

Significance of this compound in Modern Chemical Science

The significance of this compound in modern chemical science is multifaceted. As a naturally occurring nitramine, it provides a unique opportunity to study the enzymatic pathways involved in the formation and breakdown of the N-NO2 bond. nih.gov Understanding these biological processes could have implications for bioremediation of sites contaminated with synthetic nitramine explosives. nih.govosti.gov

Research has identified a soil bacterium, Variovorax sp. strain JS1663, capable of degrading N-nitroglycine and using it as a sole growth substrate. nih.govosti.gov This bacterium utilizes an iron-dependent enzyme, NNG lyase, to initiate the degradation process by releasing nitrite (B80452). nih.govosti.gov The study of such enzymes could pave the way for the development of biocatalysts for the detoxification of other nitramine compounds. nih.gov

Furthermore, the structural simplicity of this compound makes it a valuable model compound for computational and theoretical studies of nitramines. odu.edu These studies aim to understand the factors influencing the stability and sensitivity of energetic materials, which is crucial for the design of safer and more effective compounds. odu.edu The presence of the carboxyl group also offers a reactive site for chemical modifications, allowing for the synthesis of novel derivatives with potentially interesting properties. researchgate.netacs.org

Research Gaps and Future Directions in this compound Studies

Despite the progress made, several research gaps remain in our understanding of this compound. The complete biosynthetic pathway of this compound in Streptomyces noursei is still not fully elucidated. nih.gov Unraveling the specific enzymes and genetic machinery responsible for its production would be a significant advancement.

Further investigation into the ecological role of this compound is also warranted. nih.gov Understanding its function in the soil environment and its interactions with other microorganisms could provide valuable insights into microbial chemical ecology. nih.govosti.gov

From a chemical synthesis perspective, exploring the derivatization of this compound to create new functional molecules is a promising area. researchgate.net This could lead to the development of compounds with applications beyond the realm of energetic materials, potentially in areas like medicinal chemistry or as probes for studying biological processes. The investigation into the reactivity of the nitramino group in different chemical environments also continues to be an active area of research. researchgate.net

Finally, more detailed mechanistic studies on the enzymatic degradation of this compound are needed. nih.gov A deeper understanding of the catalytic mechanism of enzymes like NNG lyase, including the precise role of the iron cofactor, could inform the rational design of more efficient bioremediation agents for nitramine pollutants. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₄N₂O₄ | jst.go.jp |

| Melting Point | 106°C | jst.go.jpat.uanii.ac.jp |

| Appearance | Colorless needles | jst.go.jpat.ua |

Antimicrobial Spectrum of this compound (Cup Method)

| Test Organism | M.I.C. (mcg/ml) | Source |

| Escherichia coli | Partial Inhibition | at.ua |

| Xanthomonas oryzae | Partial Inhibition | at.ua |

| Pseudomonas tabaci | Partial Inhibition | at.ua |

| Mycobacterium phlei | Inhibition | at.ua |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitramidoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O4/c5-2(6)1-3-4(7)8/h3H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHPFRRMGOFOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

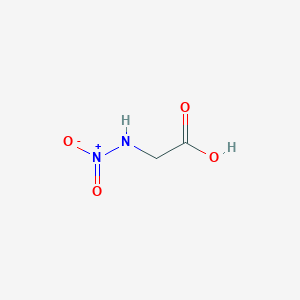

C(C(=O)O)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145809 | |

| Record name | Nitraminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10339-31-8 | |

| Record name | Nitraminoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitraminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Nitraminoacetic Acid

Biosynthesis of Nitraminoacetic Acid

This compound, also known as N-nitroglycine, is a rare naturally occurring nitramine compound. Its biosynthesis has been primarily studied in specific bacterial strains.

The production of this compound has been identified in certain actinomycetes, with Streptomyces noursei being the most notable producer.

Streptomyces noursei 8054-MC3, a strain isolated from a soil sample on the Tokyo University campus, has been identified as a producer of this compound. at.ua This strain is also capable of producing cycloheximide (B1669411) in the same fermentation medium. at.ua Taxonomical studies have classified the 8054-MC3 strain within the A-group of cycloheximide-producing strains, showing strong similarities to Streptomyces noursei. at.ua The this compound produced by this strain exhibits partial inhibitory activity against some gram-negative bacteria, including Escherichia coli, Xanthomonas oryzae, and Pseudomonas tabaci, as well as inhibition against Mycobacterium phlei. at.ua

The compound is extracted from the culture filtrate using butanol and purified through chromatography. at.uajst.go.jp It recrystallizes from a solvent mixture of ethyl acetate (B1210297) and chloroform (B151607) as colorless needles with a melting point of 106°C. at.uajst.go.jp

Research on Streptomyces noursei 8054-MC3 has led to the optimization of fermentation conditions to maximize the yield of this compound. The optimal medium composition was determined to be a mixture of glucose, soybean meal, ammonium (B1175870) sulfate, sodium chloride, and calcium carbonate. at.ua Fermentation conducted at 27°C in a jar fermentor with this medium, adjusted to an initial pH of 6.8, resulted in yields of up to 100 mcg/ml after 96 hours. at.ua

Table 1: Optimized Fermentation Medium for Streptomyces noursei 8054-MC3

| Component | Concentration (g/L) |

| Glucose | 20 |

| Soybean Meal | 15 |

| (NH4)2SO4 | 2 |

| NaCl | 5 |

| CaCO3 | 4 |

| pH | 6.8 |

| Data sourced from Miyazaki et al., 1968. at.ua |

While the complete enzymatic pathway for this compound biosynthesis in Streptomyces noursei is not fully elucidated, research has pointed towards a bionitration process. researchgate.net Comparative genomic and proteomic analyses have been employed to identify a set of proteins that could be responsible for its biosynthesis. dtic.mil This secondary metabolite is typically produced towards the end of the exponential growth phase of the bacterium. researchgate.net The enzymatic machinery responsible for forming the nitrogen-nitrogen bond is a key area of ongoing research, with various N-N bond-forming enzymes (NNzymes) being identified in the biosynthesis of other natural products. nih.gov

Stable isotope labeling experiments have been crucial in identifying the precursors of this compound. dtic.mil Studies using Streptomyces noursei have confirmed that the amino acid glycine (B1666218) serves as the direct backbone precursor for the molecule. researchgate.netdtic.mil Further feeding experiments are underway to determine the origin of the nitro group, with initial studies suggesting that glutamine and nitrate (B79036) are not the immediate precursors. researchgate.net This indicates a complex pathway for the incorporation of the nitro functional group onto the glycine skeleton.

Microbial Production of this compound

Chemical Synthesis of this compound

The chemical synthesis of this compound has been reported, predating its discovery as a natural product. at.ua One established method involves the oxidation of the corresponding nitrosamino acid, N-nitrososarcosine, using a potent oxidizing agent like peroxytrifluoroacetic acid. nih.govacs.org Direct nitration of glycine itself has proven to be challenging. acs.org The synthesis provides a means to produce the compound for research and comparison with the naturally derived product. The physicochemical properties, including NMR, infrared, and ultraviolet spectra of the synthesized compound, match those of the natural product isolated from Streptomyces noursei. at.uajst.go.jp

Established Synthetic Routes

The synthesis of primary nitramines, including this compound, presents unique challenges compared to the nitration of alcohols or secondary amines. core.ac.ukresearchgate.net The primary difficulty arises from the basicity of the amine group; in standard acidic nitrating media, the amine is readily protonated to form an unreactive ammonium salt, which resists electrophilic nitration. core.ac.ukresearchgate.net Consequently, established synthetic routes often circumvent this issue by activating the amine through protection or by utilizing alternative nitrating agents.

A traditional approach involves the nitration of a protected amine, such as a nitramide (B1216842) analogue. core.ac.ukresearchgate.net This multi-step process requires initial activation of the primary amine, nitration, and subsequent deprotection to yield the primary nitramine. researchgate.net Another established method for synthesizing nitramines involves the use of dinitrogen pentoxide (N₂O₅) in an inert solvent. This route can be particularly effective when applied to silylated amines, as it proceeds cleanly via nitrodesilylation and avoids the strongly acidic conditions that deactivate the primary amine. This method often results in good yields and simplifies workup procedures.

A summary of key synthetic strategies for primary nitramines is presented below.

| Method | Reagents/Conditions | Key Features |

| Nitration of Amide/Carbamate Precursors | 1. Protection of amine (e.g., as amide) 2. Nitrating agent (e.g., HNO₃) 3. Deprotection | A multi-step approach to avoid amine protonation. Can produce difficult-to-remove byproducts like acyl nitrates. core.ac.uk |

| Nitrodesilylation | Silylated amine, Dinitrogen pentoxide (N₂O₅) in an inert solvent | Avoids strongly acidic media, leading to cleaner reactions and often improved yields. |

| Biosynthesis | Streptomyces noursei 8054-MC3 culture | A biological route that produces this compound naturally. researchgate.netdtic.mil |

Mechanistic Investigations of Synthesis Reactions

The core mechanistic challenge in the direct nitration of primary amines is the acid-base equilibrium. In the presence of strong acids like sulfuric acid, which are common components of nitrating mixtures, the primary amine of a substrate like glycine ethyl ester is protonated. This forms an ammonium cation, rendering the nitrogen non-nucleophilic and thus unreactive toward the nitronium ion (NO₂⁺), the active electrophile in nitration. core.ac.ukresearchgate.net

A second mechanistic consideration is the inherent instability of primary aliphatic nitramines under acidic conditions. core.ac.ukresearchgate.net This instability can lead to decomposition of the product, further complicating direct synthesis in acidic media. To overcome these hurdles, synthetic strategies are designed to modify the amine's reactivity. By converting the amine to an amide or carbamate, its basicity is significantly reduced, preventing protonation and allowing the N-nitration to proceed. core.ac.uk However, the mechanism of these reactions can have their own complexities. For instance, the reaction of a secondary amide with nitric acid can yield the desired secondary nitramine alongside a co-produced acyl nitrate, which may be hazardous or difficult to separate. core.ac.uk

Exploration of Alternative Synthetic Strategies

Research into alternative synthetic pathways for this compound has been driven by the desire to avoid harsh reagents and improve efficiency. A significant alternative is biosynthesis, as this compound is a known natural product. It is produced by the bacterium Streptomyces noursei 8054-MC3, from which it can be extracted and purified. researchgate.netdtic.mil Biotechnological routes are advantageous as they operate under mild conditions and avoid the use of strong acids, organic solvents, and heavy metal catalysts associated with traditional chemical synthesis. dtic.mil

Another alternative chemical strategy, particularly for amines that are sensitive to acidic conditions, is the use of organic nitro-transfer reagents in basic media. researchgate.net Reagents such as cyanohydrin nitrate have been used to form both primary and secondary nitramines from their corresponding amines. researchgate.net Furthermore, the oxidation of N-nitrosamino acids presents another potential pathway. For example, N-nitro derivatives of secondary amino acids have been prepared by oxidizing the corresponding nitrosamino acid with potent oxidizing agents like peroxytrifluoroacetic acid. nih.gov This approach could potentially be adapted for primary nitramino acid synthesis.

Catalytic Approaches in this compound Synthesis

While catalysis is a cornerstone of modern organic synthesis for improving reaction efficiency, selectivity, and environmental footprint, specific catalytic methods for the synthesis of this compound are not extensively documented in the literature. pharmtech.com The development of catalytic systems for N-nitration, particularly for primary amines, is an ongoing area of research.

The most prominent "catalytic" approach is the use of enzymes in biosynthetic routes. The production of this compound by Streptomyces noursei is an enzyme-catalyzed process, representing a form of biocatalysis. researchgate.netdtic.mil Biocatalytic methods offer high selectivity under mild conditions and are a key focus for developing more sustainable chemical production methods. nih.gov While copper-catalyzed methods have been developed for synthesizing other nitrogen-containing heterocycles, their application directly to this compound synthesis has not been reported. researchgate.net Future research may focus on developing transition metal catalysts or organocatalysts that can facilitate the N-nitration of amino acid precursors under milder conditions than traditional methods.

Derivatization and Functionalization Strategies

Synthesis of this compound Derivatives

The bifunctional nature of this compound, possessing both a primary nitramine group and a carboxylic acid, allows for a range of derivatization and functionalization reactions. These modifications can be used to synthesize a variety of novel compounds with potential applications in materials science and medicinal chemistry.

The primary nitramine group is a key site for chemical modification. One of the most notable derivatives is N-nitroethylenediamine, which can be considered the decarboxylation product of this compound. researchgate.net A simple and efficient method for creating a variety of N-nitroethylenediamine derivatives has been developed, which involves reacting 1-nitroimidazolidin-2-one with a range of nucleophiles. researchgate.netthieme-connect.com This reaction has been successfully demonstrated with primary and secondary amines, amino alcohols, hydrazines, and amino acids, yielding a library of functionalized N-nitroethylenediamine compounds. researchgate.net

The synthesis of acrylate (B77674) derivatives incorporating the nitramine functionality has also been explored. While the direct synthesis of 3-(nitramino)acrylates from this compound is not detailed, related structures such as alkyl-2-arylamino-3-bromo-3-nitroacrylates have been synthesized. pleiades.online These compounds, which are functionalized β-nitroenamines, demonstrate the incorporation of the nitro-amino moiety into an acrylate backbone. pleiades.online The primary nitramine functionality has also been utilized in synthetic reactions such as the Mannich reaction, highlighting its utility as a building block in organic synthesis. nih.gov

| Precursor | Reagent/Reaction Type | Product Class |

| 1-Nitroimidazolidin-2-one | Nitrogen, oxygen, or sulfur nucleophiles (e.g., primary/secondary amines, amino alcohols) | N-nitroethylenediamine derivatives researchgate.netthieme-connect.com |

| Primary Nitramines | Mannich Reaction | N/A nih.gov |

Functionalization of Nitramino Groups for Property Modulation

The functionalization of the nitramino group (–NHNO₂) is a key strategy for modulating the physicochemical properties of energetic materials. By introducing different substituents, it is possible to fine-tune characteristics such as density, thermal stability, sensitivity to external stimuli (impact and friction), and energetic performance. These modifications are crucial for developing materials that meet specific performance and safety requirements.

One common approach involves the derivatization of nitramino-containing heterocyclic backbones, such as tetrazoles and pyrazoles. For instance, the introduction of azidoethyl, nitratoethyl, or methyl groups to a nitraminotetrazole ring system can lead to less acidic high explosives with a range of properties. nih.gov Salt formation with nitrogen-rich or metal cations is another method used to decrease acidity, lower vapor pressure, and enhance thermal stability. nih.gov The modification of the nitramino backbone allows for a systematic tuning of the compound's properties, which is valuable for the design of future energetic materials. nih.gov

N-Nitramino/N-oxyl functionalization strategies have also been employed to investigate structure-property relationships in energetic materials. nih.govbit.edu.cn Based on single-crystal diffraction data, the π-π stacking of pyrazole (B372694) backbones can be effectively tailored by energetic functionalities, leading to a diverse range of energetic compounds. nih.gov For example, hydroxylammonium 4-amino-3,5-dinitro-1H-pyrazol-1-olate and dipotassium (B57713) N,N'-(3,5-dinitro-1H-pyrazol-1,4-diyl)dinitramidate, which feature unique face-to-face π-π stacking, have potential applications as a high-performance explosive and an energetic oxidizer, respectively. nih.gov

The electron-withdrawing nature of the nitro group makes the nitramino group acidic, allowing it to be easily deprotonated and to react with nitrogen-rich bases to form energetic salts. researchgate.net This approach is often used to create materials with improved stability and reduced sensitivity.

Table 1: Examples of Functionalization of Nitramino Groups and Their Effects

| Parent Compound | Functionalization Strategy | Observed/Predicted Property Modulation | Reference |

|---|---|---|---|

| 5-Nitraminotetrazole | Introduction of azidoethyl, nitratoethyl, or methyl groups | Access to less acidic high explosives with versatile properties. | nih.gov |

| 5-Nitraminotetrazole | Salt formation with nitrogen-rich and metal cations | Decreased acidity, lower vapor pressure, and higher thermal stability. | nih.gov |

| Pyrazole Backbone | N-Nitramino/N-oxyl functionalization | Tailoring of π-π stacking, leading to diversified energetic compounds. | nih.govbit.edu.cn |

| General Nitramino Compounds | Deprotonation and salt formation with nitrogen-rich bases | Formation of energetic salts with potentially improved stability. | researchgate.net |

Synthesis of Energetic this compound Analogs and Higher Energy Materials

The synthesis of energetic materials often involves the incorporation of explosophoric groups, such as the nitramino group, into various molecular frameworks to enhance energetic performance. While this compound itself is a foundational molecule, research has expanded to include the synthesis of its analogs and other higher energy materials containing the nitramino moiety.

A green synthetic route for high-performance nitramino nitropyrazoles has been reported. mdpi.com Nitrogen-rich heterocycles featuring a nitramino moiety can exhibit superior performance compared to their nitro-substituted counterparts. mdpi.com The introduction of energetic substituents like nitro (–NO₂), nitrato (–ONO₂), nitramino (–NHNO₂), and trinitromethyl (–C(NO₂)₃) groups into molecules is an effective means to improve detonation performance due to their favorable oxygen content. researchgate.net

One synthetic approach involves the nitration of amino-functionalized precursors. For example, a series of fused triazolo-triazine compounds, including 2,5-dinitramide-7-amino- nih.govnih.govresearchgate.nettriazolo[1,5-a] nih.govmdpi.comdtic.miltriazine and its energetic salts, were prepared by the nitration of 2,5,7-triamine nih.govnih.govresearchgate.nettriazolo[1,5-a] nih.govmdpi.comdtic.miltriazine with 100% nitric acid, followed by reaction with corresponding bases. researchgate.net These compounds have been shown to be very insensitive to impact and friction while possessing high detonation velocities and pressures. researchgate.net

The biosynthesis of N-nitroglycine (this compound) has been investigated in Streptomyces noursei. dtic.mil Stable isotope labeling experiments have identified L-arginine and glycine as precursors for the nitramine N-nitroglycine in this organism. dtic.mil This biosynthetic pathway represents a potential "green chemistry" approach for the production of nitro compounds and their precursors, avoiding the hazardous and corrosive substances often used in conventional chemical manufacturing. dtic.mil

Table 2: Detonation Properties of Selected Energetic Materials

| Compound | Detonation Velocity (vD, m/s) | Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|

| 2,5-dinitramide-7-amino- nih.govnih.govresearchgate.nettriazolo[1,5-a] nih.govmdpi.comdtic.miltriazine salts | 7823 - 9313 | 21.5 - 34.2 | researchgate.net |

| Hydroxylammonium salt of 2,5-dinitramide-7-amino- nih.govnih.govresearchgate.nettriazolo[1,5-a] nih.govmdpi.comdtic.miltriazine | 9313 | 33.9 | researchgate.net |

| Hydrazinium salt of 2,5-dinitramide-7-amino- nih.govnih.govresearchgate.nettriazolo[1,5-a] nih.govmdpi.comdtic.miltriazine | 9088 | 34.1 | researchgate.net |

Reaction Mechanisms of Derivatization

Nucleophilic Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction for the derivatization of carboxylic acids and their derivatives. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves a nucleophile forming a new bond with the carbonyl carbon of an acyl group, accompanied by the breaking of the bond between the carbonyl carbon and a leaving group. masterorganicchemistry.com The general mechanism for nucleophilic acyl substitution with negatively charged nucleophiles proceeds through an addition-elimination pathway. masterorganicchemistry.com In the first step (addition), the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. doubtnut.com In the second step (elimination), the carbon-oxygen π-bond is reformed, and a leaving group is displaced. masterorganicchemistry.comdoubtnut.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution varies significantly. Acyl chlorides and bromides are the most reactive, while amides are the least reactive. libretexts.org This difference in reactivity dictates the possible transformations between different types of acid derivatives. libretexts.org

In the context of this compound, its carboxylic acid group can potentially undergo nucleophilic acyl substitution to form various derivatives. For example, reaction with an alcohol (alcoholysis) would yield an ester, while reaction with an amine (aminolysis) would produce an amide. libretexts.org These reactions would likely require activation of the carboxylic acid, for instance, by converting it to a more reactive acyl chloride.

Nitration Mechanisms of Precursors

Nitration is a crucial process for the synthesis of nitramino compounds, typically involving the introduction of a nitro group (–NO₂) into a precursor molecule. wikipedia.org The nitration of an amino group to form a nitramino group often utilizes strong nitrating agents. A common method for aromatic nitration involves the use of "mixed acid," a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgbyjus.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. unacademy.commasterorganicchemistry.com

The mechanism of nitration of an amine to a nitramine can be depicted as follows:

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the nitronium ion (NO₂⁺). masterorganicchemistry.com HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the precursor amine attacks the electrophilic nitronium ion.

Deprotonation: A base (such as H₂O or HSO₄⁻) removes a proton from the nitrogen atom, yielding the neutral nitramine product.

The choice of nitrating agent and reaction conditions is critical and depends on the substrate. For instance, mixtures of nitric acid and acetic anhydride (B1165640) are commercially important in the production of some energetic materials, as certain amines can be destroyed by sulfuric acid. wikipedia.org The nitration of 2,5,7-triamine nih.govnih.govresearchgate.nettriazolo[1,5-a] nih.govmdpi.comdtic.miltriazine with 100% nitric acid is an example of a direct nitration of amino groups to form nitramino functionalities. researchgate.net

Tautomerism Studies in Nitramino Systems

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, known as tautomers, which differ in the position of a proton and a double bond. allen.inquora.comwikipedia.org This process is also referred to as desmotropism or dynamic isomerism. allen.in

In nitramino systems, tautomerism can play a significant role in their chemical behavior. Nitro compounds that have at least one α-hydrogen can exhibit nitro-aci nitro tautomerism. allen.in This involves the migration of a proton from a carbon atom adjacent to the nitro group to one of the oxygen atoms of the nitro group, forming the aci-nitro tautomer. allen.in

For nitramino compounds, a similar tautomeric equilibrium can exist between the nitramine form (–NH–NO₂) and the aci-nitroamine form (–N=N(O)OH). This type of tautomerism is a form of prototropy, which refers to the relocation of a hydrogen atom and is considered a subset of acid-base behavior. wikipedia.org

Theoretical studies on C-nitramino-1,2,4-triazole have explored the possibility of numerous tautomeric forms and rotational isomers. researchgate.net The existence of a particular tautomer or a mixture of tautomers can be influenced by the specific conditions. researchgate.net The study of tautomerism in such systems is important as the different tautomers can exhibit distinct properties and reactivity.

Spectroscopic Characterization and Structural Elucidation

Conformational Analysis and Stereochemical Characterization

Conformational analysis of this compound involves studying the spatial arrangement of its atoms, which can be interconverted by rotation about single bonds. The key rotatable bonds in the molecule are the C-C bond between the carboxyl and methylene groups and the C-N bond of the nitramino group. The molecule is achiral, so it does not have enantiomers, simplifying its stereochemical characterization.

The conformation of the molecule is influenced by a balance of steric and electronic effects. The low-energy conformations around the sp³-hybridized carbon atoms are expected to be staggered to minimize steric hindrance. fccc.edu However, the nitramino group (-NHNO₂) itself is known to be relatively planar due to delocalization of the nitrogen lone pair with the nitro group, an effect observed in the crystal structures of related energetic compounds. icm.edu.pl This planarity introduces a barrier to rotation around the N-N bond.

Intermolecular Interactions and Crystal Engineering Studies

The solid-state structure of this compound is dictated by strong intermolecular interactions, which is a central concept in crystal engineering. polycrystalline.it The functional groups present—a carboxylic acid and a nitramino group—are capable of forming a robust network of hydrogen bonds. researchgate.netrsc.org

Hydrogen bonding is a dominant force in the crystal packing of such materials. rsc.org The carboxylic acid moiety is expected to form classic centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds. In addition, the N-H of the nitramino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors. rsc.org

These multiple hydrogen bonding opportunities can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. acs.org In the field of energetic materials, crystal engineering aims to manipulate these intermolecular interactions to design crystals with high density and enhanced thermal stability. dntb.gov.ua The strength and directionality of the hydrogen bonds in this compound are therefore critical to its solid-state properties.

Computational Chemistry and Theoretical Modeling of Nitraminoacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying complex energetic materials. DFT calculations can elucidate a molecule's electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP). These properties are crucial for understanding a molecule's stability and reactivity.

The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The ESP map reveals the charge distribution on the molecular surface, identifying regions susceptible to electrophilic or nucleophilic attack, which can be critical in the initial steps of decomposition.

While specific DFT studies focused solely on the electronic structure and reactivity of the parent Nitraminoacetic acid are not extensively detailed in publicly available literature, research has been conducted on its derivatives. For example, studies on R-gem-dinitroethyl esters of N-nitraminoacetic acid have utilized DFT calculations (via programs like Gaussian) to determine properties that inform the prediction of detonation characteristics. researchgate.net This approach highlights the methodology that would be applied to this compound itself to analyze its reactive sites and predict its sensitivity.

Ab Initio Methods in Energetic Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for some properties, albeit at a significantly greater computational expense.

For energetic materials, ab initio methods are often employed to obtain highly accurate benchmark data for fundamental properties like heats of formation and reaction energy barriers. This information is vital for calibrating more computationally efficient methods and for developing a deeper understanding of decomposition mechanisms. While specific ab initio studies dedicated to predicting the energetic properties of this compound are not prominent in the surveyed literature, the general application of these methods provides a framework for how such an investigation would proceed. High-level calculations would be used to model bond dissociation energies and the energy landscape of potential decomposition pathways, providing critical insights into the molecule's thermal stability.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of material behavior at the atomic scale. For energetic materials, MD is invaluable for studying condensed-phase properties, including crystal structure, density, and the initial mechanisms of decomposition under stimuli like heat or shock.

Reactive force fields (such as ReaxFF) can be employed within MD simulations to model the formation and breaking of chemical bonds, allowing researchers to observe the complex cascade of chemical reactions that occur during detonation.

Currently, there is a lack of published research detailing specific molecular dynamics simulations performed on this compound systems. However, the methodology is well-established for other energetic materials. Such a study on this compound would involve constructing a simulation cell of the molecules in a crystalline or amorphous state and applying thermal or mechanical stimuli to observe phase changes, defect formation, and the initiation of chemical decomposition, thereby providing insights into its stability and sensitivity.

Prediction of Thermochemical and Explosive Properties

A primary goal of theoretical modeling of energetic materials is the prediction of their performance characteristics, which are often difficult or dangerous to measure experimentally.

Calculation of Heat of Formation (HOF)

The heat of formation (HOF) is a critical thermochemical property that quantifies the energy content of a molecule and is a key input for predicting detonation performance. Computational chemistry offers several approaches to calculate HOF. A common method involves using isodesmic reactions, where the number and types of chemical bonds are conserved on both the reactant and product sides of a balanced theoretical reaction. This approach allows for significant error cancellation, leading to more accurate HOF predictions.

While computational studies on derivatives of this compound have involved HOF calculations, specific values for the parent compound are not provided in these sources. researchgate.net However, an early experimental value for the heat of combustion of this compound was reported as 551.11 kcal/mole, from which a heat of formation was derived as 11.1 kcal/mole. archive.org Modern computational methods, such as those implemented in software like Gaussian, could provide a more refined theoretical value.

| Compound | Method | Heat of Formation (HOF) |

| This compound | Experimental archive.org | 11.1 kcal/mol |

| Illustrative Example: HMX | Theoretical | +17.9 kcal/mol |

| Illustrative Example: RDX | Theoretical | +15.9 kcal/mol |

Detonation Velocity and Pressure Calculations

Detonation velocity (VD) and detonation pressure (PCJ) are the most important performance parameters for an explosive. These properties can be estimated using empirical or semi-empirical methods that rely on the explosive's elemental composition, density (ρ), and heat of formation.

The Kamlet-Jacobs (K-J) equations are a widely used set of empirical formulas for predicting the detonation properties of C-H-N-O explosives:

VD = A(1 + Bρ)Φ1/2

PCJ = Kρ2Φ

Where A, B, and K are constants, and Φ is a parameter derived from the number of moles of gaseous detonation products and the heat of detonation.

Research on the derivatives of this compound indicates the use of software like EXPLO5, which incorporates such equations, to calculate detonation properties based on theoretical heats of formation and experimental densities. researchgate.net Although specific predicted values for this compound are not available in the cited literature, this methodology would be directly applicable. The table below shows representative calculated values for common nitramine explosives to illustrate the output of such predictions.

| Compound (Illustrative Examples) | Calculated Density (g/cm³) | Calculated Detonation Velocity (m/s) | Calculated Detonation Pressure (GPa) |

| HMX | 1.91 | 9110 | 39.3 |

| RDX | 1.82 | 8750 | 34.7 |

| FOX-7 | 1.885 | 8870 | 34.0 |

Bond Dissociation Energy Analysis and Trigger Bonds Identification

Computational analysis of bond dissociation energy (BDE) is a critical tool for understanding the thermal stability and decomposition pathways of energetic materials like this compound (N-NAA). The BDE represents the energy required to break a specific chemical bond homolytically, and the bond with the lowest BDE is often identified as the "trigger bond," the initial site of decomposition in a molecule upon initiation.

For nitramino compounds in general, theoretical studies have consistently shown that the N–NO₂ bond is typically the weakest and, therefore, the primary trigger bond involved in the detonation process. nih.gov The decomposition of nitramines is often initiated by the cleavage of this bond. researchgate.net In the case of N-NAA, density functional theory (DFT) calculations would be employed to determine the BDE for each of the covalent bonds within the molecule. It is widely accepted that for many nitramines, the energy of the weakest N–NO₂ bonds is in the range of 190–200 kJ/mol. researchgate.net

Below is a representative data table of estimated bond dissociation energies for this compound, based on typical values for similar functional groups found in the literature.

| Bond in this compound | Estimated Bond Dissociation Energy (kJ/mol) |

| N-NO₂ | ~195 |

| C-N | ~305 |

| C-C | ~350 |

| O-H (in COOH) | ~430 |

| C=O | ~745 |

Note: These values are estimations based on general principles of computational chemistry for energetic materials and may vary depending on the specific computational method and basis set used.

The identification of the N-NO₂ bond as the trigger linkage is a crucial finding from computational modeling, as it directs further research into modifying the molecular structure to enhance stability.

Theoretical Assessment of Sensitivity (Impact and Friction)

The sensitivity of an energetic material to external stimuli such as impact and friction is a critical safety parameter. Computational chemistry offers methods to theoretically assess these sensitivities, providing valuable insights prior to synthesis and experimental testing. For nitramines, quantitative structure-property relationship (QSPR) studies and other computational models are used to predict impact sensitivity (often expressed as h₅₀, the height from which a drop hammer causes initiation in 50% of trials) and friction sensitivity. researchgate.netresearchgate.net

Theoretical assessments of sensitivity often involve the calculation of various molecular properties, such as electrostatic potential, molecular surface characteristics, and bond strengths. mdpi.com For instance, a correlation between the calculated bond dissociation energy of the trigger bond and impact sensitivity has been explored in numerous studies. researchgate.net

While specific theoretical sensitivity values for this compound are not widely published, we can create a representative table of expected properties based on computational studies of similar nitramino compounds. These theoretical predictions are invaluable for the initial screening of new energetic material candidates.

| Parameter | Theoretical Assessment Method | Predicted Value for this compound (Representative) |

| Impact Sensitivity (h₅₀) | QSPR models, Correlation with BDE | Moderately Sensitive |

| Friction Sensitivity | Correlation with molecular surface properties and electrostatic potential | Sensitive |

Note: The predicted sensitivity levels are qualitative and based on the known characteristics of the nitramino functional group.

Structure-Property Relationship Studies in this compound Derivatives

Computational studies on the derivatives of this compound are essential for understanding how structural modifications influence their energetic properties and stability. By systematically altering the molecular structure and calculating the resulting properties, researchers can establish clear structure-property relationships. nih.govacs.org

For nitramine explosives, the introduction of different functional groups can have a significant impact on density, heat of formation, detonation performance, and sensitivity. mdpi.comnih.gov For example, increasing the number of nitramino groups or other explosophores can enhance energetic output but may also increase sensitivity. mdpi.comresearchgate.net Conversely, the introduction of groups that can form intramolecular hydrogen bonds may increase thermal stability.

In the context of this compound derivatives, computational studies would likely explore modifications at several key positions:

Substitution on the methylene (B1212753) group: Introducing different substituents on the carbon atom between the carboxyl and nitramino groups would alter the electronic environment and steric hindrance around the trigger bond.

Modification of the carboxylic acid group: Esterification or amidation of the carboxyl group would change the intermolecular interactions and crystal packing, which in turn affects density and sensitivity.

These computational investigations allow for the rational design of new energetic materials with tailored properties. acs.org

Computational Screening Methodologies for Novel Energetic Materials

The discovery and development of new energetic materials is a time-consuming and resource-intensive process. Computational screening methodologies have emerged as a powerful tool to accelerate this process by enabling the high-throughput evaluation of virtual candidate molecules. nih.gov These methods leverage computational chemistry and machine learning to predict the key properties of energetic materials, such as density, heat of formation, detonation velocity, and sensitivity, before they are synthesized. dtic.mil

A typical computational screening workflow for novel energetic materials based on the this compound scaffold would involve the following steps:

Virtual Library Generation: A large library of virtual candidate molecules is created by systematically modifying the structure of this compound with various functional groups and structural motifs.

Property Prediction: For each candidate molecule in the virtual library, a suite of computational tools is used to predict its essential properties. This often involves a multi-level approach, where faster, lower-level calculations are used for initial screening, followed by more accurate, higher-level calculations for the most promising candidates.

Performance and Safety Evaluation: The predicted properties are then used to assess the potential performance and safety of each candidate. This involves comparing the predicted values to those of known energetic materials and applying established criteria for desirable characteristics.

Down-selection of Candidates: Based on the computational evaluation, a small number of the most promising candidates are selected for synthesis and experimental characterization.

This computational screening approach significantly reduces the number of compounds that need to be synthesized and tested, thereby saving time and resources while also enhancing safety by identifying potentially hazardous materials early in the development process. dtic.mil

Biological Interactions and Bioactivity Research

Biochemical Pathways Involving Nitraminoacetic Acid

Role as Metabolite or Intermediate in Biological Systems

This compound, also referred to as N-nitroglycine (NNG), is a naturally produced nitramine compound originating from the soil bacterium Streptomyces noursei. nih.govnih.gov It is classified as a metabolite, a substance generated during metabolic processes. wikipedia.orgwikipedia.org Although more than 200 nitro compounds have been discovered in nature, naturally occurring N-nitrated compounds such as this compound are uncommon. nih.gov

Certain bacteria have the ability to use this compound as their exclusive source of carbon, nitrogen, and energy. For example, the Gram-negative soil bacterium Variovorax sp. strain JS1663 is capable of degrading NNG. nih.gov The degradation pathway is initiated by a β-elimination reaction that removes nitrite (B80452) from the NNG molecule. nih.govresearchgate.net This first step is facilitated by an iron-dependent enzyme known as NNG lyase. nih.gov

Experiments using stable isotope labeling have indicated that L-arginine and glycine (B1666218) serve as precursors for the biosynthesis of this compound in Streptomyces noursei. dtic.mil The breakdown of synthetic nitramines, like the explosive RDX, can yield linear nitramine products with structures similar to NNG. nih.gov

Enzyme-Substrate Interactions and Catalysis

This compound is known to engage with particular enzymes. A significant interaction involves its competitive inhibition of succinate (B1194679) dehydrogenase, an enzyme of the Krebs cycle. nih.gov This inhibition is a key factor in its toxicity to a range of organisms. nih.gov

The biodegradation of this compound is set in motion by the enzyme NNG lyase in Variovorax sp. strain JS1663. nih.gov This enzyme relies on iron and catalyzes the breaking of the N-N bond in NNG to release nitrite. nih.govresearchgate.net The proposed mechanism for this reaction is a β-elimination. nih.govosti.gov The NNG lyase possesses a PAS (Per-Arnt-Sim) domain, a characteristic not previously observed in denitration enzymes. nih.gov Such domains frequently function as sensors in signaling proteins. nih.gov

Antimicrobial Activity Studies

Spectrum of Antimicrobial Action

This compound displays selective antimicrobial characteristics. vulcanchem.com It has been demonstrated to be active against specific Gram-negative bacteria. nih.govat.ua It shows partial inhibition of bacteria including Escherichia coli, Xanthomonas oryzae, and Pseudomonas tabaci. at.ua Furthermore, it has exhibited inhibitory effects on Mycobacterium phlei. at.ua

Mechanisms of Antimicrobial Action

The principal mechanism behind the antimicrobial effect of this compound is its disruption of a vital metabolic pathway. nih.govpressbooks.pub Through the competitive inhibition of the enzyme succinate dehydrogenase, it interferes with the Krebs cycle, a critical process for cellular energy generation. nih.gov This mode of action, which targets a metabolic pathway, sets it apart from many traditional antibiotics that may, for instance, hinder the synthesis of the cell wall or proteins. vulcanchem.comcreative-biolabs.com

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

As a derivative of an amino acid, the interactions of this compound with biological macromolecules are a significant focus of scientific inquiry. libretexts.org The main documented interaction is its function as a competitive inhibitor of the protein enzyme succinate dehydrogenase. nih.gov This interaction between enzyme and substrate serves as a prime example of how a small molecule can attach to the active site of a protein and alter its function. utdallas.edu

Mutagenicity and Genotoxicity Assessments

Assessments of the mutagenic and genotoxic potential of this compound (also known as N-nitroglycine or NNG) are primarily based on its classification as a linear nitramine. This class of compounds is recognized for its potential carcinogenicity. beilstein-archives.orgbeilstein-journals.orgnih.govasm.org Linear nitramines are suspected to undergo metabolic activation in a manner similar to nitrosamines. asm.org This process is thought to involve hydroxylation by cytochrome P450 enzymes, which can lead to the formation of reactive alkylating agents that are considered the ultimate mutagenic species. asm.org

While direct, comprehensive genotoxicity studies on this compound are not extensively documented in publicly available literature, the broader class of nitramines has been a subject of concern. For instance, cyclic nitramines like RDX are listed as possible carcinogens, and their degradation can produce linear nitramine byproducts. beilstein-archives.orgbeilstein-journals.orgasm.org The potential for this compound to cause DNA damage is inferred from these metabolic pathways and the known activities of related compounds. asm.org

For context, studies on other nitramino acids have been conducted. Research involving 1-nitroproline and 1-nitro-DL-pipecolic acid did not find mutagenic activity in a Salmonella typhimurium TA-100 system, with or without metabolic activation. acs.org However, direct extrapolation of these findings to this compound is not possible without specific testing of the compound itself. The concern surrounding linear nitramines, including N-nitroglycine, as potential carcinogens remains a topic of interest in toxicology. nih.govasm.org

Pharmacological Relevance and Therapeutic Potential Investigations

The pharmacological relevance of this compound stems from its origins as a natural product and its specific biochemical interactions. It was first identified as a product of the soil bacterium Streptomyces noursei. nih.govat.ua Research has primarily focused on its antibiotic properties and its mechanism of action as an enzyme inhibitor.

Enzyme Inhibition

A significant finding in the study of this compound is its role as a competitive inhibitor of succinate dehydrogenase. beilstein-archives.orgnih.govresearchgate.netnih.gov This enzyme is a critical component of both the citric acid cycle (Krebs cycle) and the electron transport chain (Complex II), making it central to cellular respiration in a wide range of organisms. By inhibiting this enzyme, this compound can disrupt cellular energy production, which is believed to be the primary mechanism for its observed toxicity against various organisms, including plants, mice, and certain bacteria. beilstein-archives.orgnih.govnih.gov

Antibacterial Activity

Investigations have confirmed that this compound exhibits antibiotic activity, particularly against certain Gram-negative bacteria. nih.govornl.gov In vitro tests have demonstrated its ability to inhibit the growth of bacteria such as Escherichia coli. at.ua The targeted nature of its antibacterial action is highlighted by the fact that some bacteria, like Variovorax sp. strain JS1663, have evolved a specific enzyme, N-nitroglycine lyase (NnlA), to degrade the compound, likely as a detoxification and defense mechanism. beilstein-journals.orgnih.govbeilstein-archives.org

The table below summarizes the observed in vitro antibacterial spectrum of this compound from historical studies.

| Test Organism | Activity |

| Escherichia coli | Partial Inhibition |

| Xanthomonas oryzae | Partial Inhibition |

| Pseudomonas tabaci | Partial Inhibition |

| Bacillus subtilis | No activity at 100 mcg/ml |

| Shigella sonnei | No activity at 100 mcg/ml |

| Salmonella enteritidis | No activity at 100 mcg/ml |

| Data sourced from Miyazaki et al., 1968. at.ua |

Currently, the therapeutic potential of this compound has not been developed beyond these initial findings. Its activity as a succinate dehydrogenase inhibitor and its selective antibacterial properties remain subjects for basic scientific research rather than clinical application.

Environmental Fate and Ecotoxicological Considerations

Environmental Release and Distribution Pathways

Nitraminoacetic acid, also known as N-nitroglycine (NNG), is primarily of biological origin. It is a naturally occurring nitramine produced by the Gram-positive filamentous soil bacterium Streptomyces noursei. nih.govasm.orgresearchgate.netnih.gov Discovered in 1968, it was the first natural nitramine to be reported. nih.govresearchgate.net The production of NNG and other allelopathic chemicals is an element of chemical ecology, and its subsequent breakdown in the environment plays a role in mitigating its effects. nih.govasm.org

While NNG itself is a natural product, other structurally similar linear nitramines can originate from anthropogenic activities. These compounds can be formed as degradation by-products from synthetic cyclic nitramine explosives like RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) and HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). nih.gov Additionally, linear nitramines have been identified as by-products in amine-based carbon dioxide capture technologies. nih.gov These synthetic pathways contribute to the environmental load of linear nitramines, which share structural similarities with NNG.

Specific studies on the environmental transport mechanisms of this compound are limited. However, its properties and sources suggest likely pathways. As a product of a soil bacterium, its primary environmental compartment is soil. nih.gov Its nature as an amino acid and observed solubility in aqueous media suggest it can be transported within the soil matrix and potentially leach into groundwater.

The transport of this compound into microbial cells is a key aspect of its biodegradation. A putative C4-dicarboxylate transporter has been identified in Variovorax sp. strain JS1663, a bacterium capable of degrading NNG. researchgate.net This suggests an active transport mechanism for uptake from the environment into the cell, which is plausible given that NNG is an analog of C4-dicarboxylates. researchgate.net The transport behavior of the related compound nitrilotriacetic acid (NTA), which forms stable, water-soluble complexes with metal ions, highlights how aminocarboxylic acids can be mobilized in aquatic systems.

Degradation Mechanisms in the Environment

The biodegradation of this compound is a key process in its environmental fate. The Gram-negative soil bacterium Variovorax sp. strain JS1663, isolated from activated sludge, can utilize NNG as its sole source of carbon, nitrogen, and energy under aerobic conditions. nih.govasm.orgresearchgate.net

The catabolic pathway is initiated by a novel, iron-dependent enzyme known as NNG lyase, encoded by the nnlA gene. asm.orgresearchgate.net This enzyme catalyzes the initial degradation step through a β-elimination reaction. nih.govasm.org This reaction cleaves the N-N bond, releasing nitrite (B80452) (NO₂⁻) and glyoxylate (B1226380) from the NNG molecule. nih.gov More recent studies have clarified that the enzyme contains a b-type heme cofactor that must be reduced to initiate activity. nih.gov This enzymatic mechanism is distinct from the cytochrome P450 systems that degrade synthetic nitramines like RDX. nih.gov The NNG lyase is the first denitration enzyme found to contain a PAS (Per-Arnt-Sim) domain, a structure typically involved in sensing ligands and signaling. nih.govresearchgate.net

The understanding of this biodegradation pathway is crucial, as it may provide a basis for developing enzymes to remediate other nitramine explosives. nih.govasm.orgresearchgate.net

| Table 1: Microbial Degradation of this compound by Variovorax sp. strain JS1663 | |

| Organism | Variovorax sp. strain JS1663 |

| Substrate | This compound (N-nitroglycine) |

| Key Enzyme | NNG Lyase (nnlA) |

| Reaction Type | β-elimination |

| Initial Products | Nitrite (NO₂⁻), Glyoxylate |

| Cofactor Requirement | Reduced heme cofactor (initially identified as requiring Iron(II)) researchgate.netnih.gov |

Direct research on the photodegradation of this compound is not extensively documented. However, studies on analogous compounds provide insight into potential photochemical transformation pathways. The photodegradation of the iron complex of nitrilotriacetic acid (FeNTA), a structurally related aminopolycarboxylic acid, has been studied in detail.

FeNTA absorbs solar light, leading to an intramolecular photoredox process. This process involves the reduction of Fe(III) to Fe(II) and the concurrent oxidation of the NTA ligand. The primary photoproducts identified from this reaction are Fe(II), iminodiacetic acid (IDA), formaldehyde, and carbon dioxide (CO₂). This photodegradation is efficient, with quantum yields for FeNTA disappearance at 365 nm being 0.18 at pH 4.0 and 0.09 at pH 7.0. The combination of photodegradation with biodegradation can accelerate the transformation of FeNTA and its subsequent products like IDA.

| Table 2: Primary Photodegradation Products of the Fe(III)-Nitrilotriacetic Acid Complex | |

| Reactant | Fe(III)-Nitrilotriacetic Acid (FeNTA) Complex |

| Process | Photoredox reaction induced by solar light |

| Major Products | Fe(II) |

| Iminodiacetic acid (IDA) | |

| Formaldehyde | |

| Carbon Dioxide (CO₂) | |

| Influencing Factors | pH |

There is limited specific information regarding the hydrolysis of this compound under typical environmental conditions. However, abiotic degradation pathways are known for other nitramine and nitro compounds. For instance, alkaline hydrolysis is a recognized degradation method for the explosive HMX.

Partitioning and Sorption Behavior in Environmental Matrices

The environmental mobility and distribution of this compound are significantly influenced by its partitioning and sorption characteristics in various environmental compartments, particularly soil and sediment. The tendency of a chemical to be sorbed to soil or sediment is described by the distribution coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium. gassnova.no For organic compounds, this sorption is often related to the organic carbon content of the soil, a relationship described by the organic carbon-normalized partition coefficient (Koc). service.gov.uk

While specific experimental data for this compound is limited, studies on other nitramines, which are structurally related, provide valuable insights into its likely behavior. For instance, research on monoethanolnitramine and dimethylnitramine (B1206159) has shown that sorption is highly dependent on the soil's organic matter content. gassnova.no These nitramines exhibit greater sorption to organic-rich soils compared to mineral soils. gassnova.no This suggests that this compound, with its polar functional groups, will likely have a higher affinity for soils with substantial organic content.

The octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, is another critical parameter for predicting environmental partitioning. wikipedia.org Chemicals with high Kow values tend to accumulate in fatty tissues and soil organic matter. wikipedia.org Given the high water solubility of many nitramines, they are generally expected to have low Kow values, indicating a preference for the aqueous phase over lipid or organic phases. climit.no This characteristic suggests that this compound is likely to be mobile in soil and has a potential for leaching into groundwater, particularly in soils with low organic carbon content. gassnova.noclimit.no

The pH of the soil and water can also influence the partitioning of ionizable organic compounds like this compound. service.gov.uknih.gov As an acid, its state of ionization will change with pH, which in turn can affect its sorption behavior.

Table 1: Soil Sorption Coefficients for Structurally Related Nitramines Data for monoethanolnitramine and dimethynitramine are presented as surrogates for this compound due to the lack of specific experimental data.

| Nitramine Compound | Soil Type | Average Distribution Coefficient (Kd) (L/kg) | Log Organic Carbon Partition Coefficient (Log Koc) | Reference |

| Monoethanolnitramine | Organic Soils | 16 | ~1.6 | gassnova.no |

| Mineral Soils | 2.0 | ~1.6 | gassnova.no | |

| Dimethylnitramine | Organic Soils | 47 | ~2.0 | gassnova.no |

| Mineral Soils | 3.0 | ~2.0 | gassnova.no |

Bioaccumulation and Biotransformation in Organisms

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all environmental exposures, including water, food, and sediment. nih.gov The potential for a substance to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. wikipedia.org

For this compound, a high potential for bioaccumulation is not expected. This is primarily due to the high water solubility generally observed for nitramines, which suggests they are less likely to partition into the lipid tissues of organisms. climit.no Regulatory frameworks often use the octanol-water partition coefficient (log Kow) as a screening tool for bioaccumulation potential, with chemicals having a log Kow greater than 5 being considered to have a potential for bioaccumulation. wikipedia.org Nitramines typically have low log Kow values. Studies on various surfactants, which also possess both hydrophilic and hydrophobic moieties, have shown that bioconcentration factors are generally low. eosca.eu

Biotransformation

Biotransformation is the process by which organisms metabolically alter chemical substances. beilstein-archives.org This process can lead to either detoxification, by making the compound more water-soluble and easier to excrete, or in some cases, bioactivation to a more toxic form. wikimedia.org

The biotransformation of this compound in organisms has not been extensively studied. However, research on the biodegradation of other nitramines and related compounds indicates that microbial degradation is a key transformation process in the environment. beilstein-archives.org For example, bacteria have been shown to degrade N-nitroglycine. osti.gov The degradation pathways for nitramines can involve enzymatic reactions such as reduction of the nitro group. beilstein-archives.org The degradation of the related compound, nitrilotriacetic acid, has been shown to proceed without the accumulation of intermediate amino acids like glycine (B1666218) or sarcosine (B1681465) in river water. nih.gov It is plausible that similar enzymatic pathways could be involved in the biotransformation of this compound in various organisms. The presence of the carboxylic acid and amino groups may make it susceptible to common metabolic pathways.

Environmental Risk Assessment Methodologies

An environmental risk assessment (ERA) for a chemical like this compound involves a systematic process to evaluate the potential adverse effects on ecosystems. nist.gov This process generally includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. nist.goveuropa.eu

Hazard Identification: This step involves determining the potential adverse effects the substance can cause. For nitramines, concerns often revolve around their potential toxicity and, in some cases, carcinogenicity. cristin.noresearchgate.net For this compound, this would involve reviewing toxicological data from various trophic levels (e.g., algae, invertebrates, fish).

Dose-Response Assessment: This phase quantifies the relationship between the dose of the substance and the incidence of adverse effects. For ecotoxicology, this often involves determining endpoints such as the EC50 (the concentration causing an effect in 50% of the test population) or the Predicted No-Effect Concentration (PNEC). unit.no For example, the PNEC for the related nitramines, dimethylnitramine and ethanolnitramine, in the marine environment were determined to be 0.08 and 0.18 mg/L, respectively. unit.no

Exposure Assessment: This component estimates the concentration of the chemical that environmental compartments are or will be exposed to. This involves understanding the sources, transport, transformation, and fate of the compound. climit.no For this compound, its high water solubility and low sorption to mineral soils suggest that aquatic ecosystems could be a primary area of exposure. gassnova.noclimit.no Models are often used to predict environmental concentrations (PECs).

Risk Characterization: In the final step, the information from the exposure and dose-response assessments is integrated to estimate the probability of adverse effects occurring in the environment. This is often done by calculating a risk quotient (RQ), which is the ratio of the PEC to the PNEC. vulcanchem.com An RQ greater than 1 indicates a potential risk, warranting further investigation or risk management measures.

Advanced Applications and Materials Science

Nitraminoacetic Acid in Energetic Materials Design

This compound and its derivatives are significant in the field of energetic materials due to the presence of the highly energetic nitramino group (-NHNO2). This functional group is a key component in several well-known powerful explosives. The design of new high-energy-density materials (HEDMs) often involves the incorporation of such energetic moieties into various molecular backbones. The inherent ability of the nitramino group to form intermolecular hydrogen bonds contributes to the stability and density of the resulting energetic compounds.

The development of HEDMs focuses on achieving a delicate balance between high energy output and sufficient stability for safe handling and application. The performance of an energetic material is largely determined by its density, heat of formation, and oxygen balance. A higher density, for instance, directly correlates with increased detonation velocity and pressure.

Compounds incorporating the nitramino group are central to HEDM research. For example, classical explosives like RDX and HMX, which are based on the -CH2NNO2- structural unit, serve as benchmarks in the field. Research has shown that even small modifications, such as the addition of a single -CH2NNO2- unit, can significantly enhance energetic performance. The goal is to design molecules with a high nitrogen and oxygen content, which can release substantial energy upon decomposition.

A notable advancement in HEDMs is the synthesis of compounds with crystal densities approaching or exceeding 2.0 g/cm³, a significant threshold for powerful explosives. For instance, [2,2′-bi(1,3,4-oxadiazole)]-5,5′-dinitramide exhibits a high density of 1.99 g/cm³ at room temperature, alongside good thermal stability, a positive heat of formation, and excellent detonation properties, making it a promising candidate for practical applications.

Table 1: Properties of Selected High-Energy Density Materials

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| 3,6-dinitramino-1,2,4-triazolo[4,3-b]tetrazine | 1.91 | 9301 | 38.3 |

| N-(6-Azido-triazolo[4,3-b]tetrazin-3-yl)nitramide | 1.85 | 9047 | 35.1 |

| [2,2′-bi(1,3,4-oxadiazole)]-5,5′-dinitramide | 1.99 | 9481 | 41.9 |

| 3-amino-5-nitramino-1,2,4-oxadiazole (hydrazinium salt) | 1.80 | 8976 | 32.5 |

| 3-amino-5-nitramino-1,2,4-oxadiazole (hydroxylammonium salt) | 1.83 | 9104 | 34.3 |

This table presents a selection of HEDMs and their key performance indicators. Data compiled from multiple sources.

The tautomerism of the nitramino group to nitroimino can lead to the formation of intramolecular hydrogen bonds, resulting in a more planar and larger conjugated system. This planarity promotes closer crystal packing, which in turn increases density and thermal stability. The generation of these secondary bonds provides a theoretical basis for designing explosives with a favorable balance of energy and safety.

Furthermore, the stability and sensitivity of energetic materials can be predicted and tuned by considering various molecular properties. Computational methods are often employed to calculate parameters such as binding energy per atom, chemical hardness, and the HOMO-LUMO gap, which are indicative of chemical stability. For instance, a larger HOMO-LUMO gap and greater chemical hardness suggest increased stability.

Structural modifications to molecules containing nitramino groups have a profound impact on their energetic performance and stability. The introduction of different functional groups or the alteration of the molecular backbone can fine-tune these properties. For example, incorporating a cation with a compound like 3-amino-5-nitramino-1,2,4-oxadiazole can yield salts with good energetic performance and acceptable sensitivities.

The introduction of substituents like -NNO2, -NO2, and -ONO2 can improve thermodynamic and energetic properties. The contribution to energetic properties follows the trend –NNO2 > –ONO2 > –NO2. However, these substituents can slightly decrease thermal stability. The electron-withdrawing properties of a group can also influence performance; for instance, the nitro-NNO-azoxy group has a stronger electron-withdrawing effect than the nitro group, leading to enhanced detonation properties.

Increasing the length of an aliphatic chain in a molecule can have a dual effect. While it may worsen energetic properties like detonation pressure and velocity, it can also lead to an increase in thermal stability and resistance to shock. This highlights the trade-offs involved in modifying molecular structures and the importance of a balanced approach to achieve desired characteristics.

Nonlinear Optical (NLO) Materials

Amino acids and their derivatives have garnered attention as potential nonlinear optical (NLO) materials. These organic materials can exhibit superior NLO properties due to the presence of π-conjugated electronic systems. The zwitterionic nature of amino acids, which contain both a donor carboxylic group and an acceptor amino group, can lead to the formation of hydrogen bonds and favorable crystal packing for NLO applications.

The growth of high-quality single crystals is crucial for their application in NLO devices. Various techniques are employed for this purpose, including slow evaporation from solution, the Czochralski method, and the Bridgman method. The slow evaporation technique is a common method where a saturated solution of the material is allowed to evaporate slowly at a constant temperature, leading to the formation of crystals.

The quality of the grown crystals is dependent on several factors, including the purity of the starting materials, the growth rate, and the control of the crystal's morphology. Recrystallization is often used to purify the material and obtain better quality crystals. The choice of solvent can also influence the growth morphology and physical characteristics of the crystals.

A key characteristic of NLO materials is their ability to generate a second harmonic wave at twice the frequency of the incident light, a phenomenon known as second-harmonic generation (SHG). The efficiency of SHG is a measure of a material's nonlinear optical response. The Kurtz-Perry powder technique is a widely used method to evaluate the SHG efficiency of NLO materials.

Optical transparency is another critical property for NLO materials, as they must be transparent at both the fundamental and the second-harmonic wavelengths. UV-Visible spectroscopy is used to determine the optical transmission window and the bandgap of the crystal. For instance, glycine (B1666218) nitrate (B79036) crystals have been shown to be transparent to the fundamental and second harmonic of an Nd:YAG laser. The low dielectric loss at high frequencies is also a desirable characteristic for NLO materials, as it suggests enhanced optical quality with fewer defects.

Integration in Composite Materials

Information regarding the direct integration of this compound into composite materials, as a structural or functional component beyond its use in energetic formulations, is not available in the reviewed scientific literature. Research has predominantly focused on its application and the properties of its derivatives within the field of energetic materials.

Emerging Applications in Chemical Technologies

This compound and its derivatives are at the forefront of research in advanced chemical technologies, primarily within the domain of energetic materials. The unique chemical properties imparted by the nitramino group are being leveraged to develop next-generation explosives, propellants, and pyrotechnics with enhanced performance and safety profiles.

A significant area of application is in the synthesis of energetic plasticizers. mdpi.com These plasticizers are crucial components in polymer-bonded explosives (PBXs) and solid rocket propellants, where they serve to improve the mechanical properties and processability of the energetic formulation without compromising its energy output. mdpi.com Derivatives of this compound are explored for this purpose due to the energetic contribution of the nitramino functional group.

Research has focused on synthesizing novel energetic plasticizers that incorporate the nitramino moiety. For instance, compounds like 3-(nitratoethyl-N-nitramino)-5-(nitratomethyl) isoxazole (B147169) have been synthesized and evaluated for their potential as energetic plasticizers in advanced gun and rocket propellants. nih.govresearchgate.net Such molecules, which can be conceptually linked to precursors like this compound, are designed to have high densities and superior specific impulses compared to conventional plasticizers. nih.govresearchgate.net